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A deep dive into the therapeutic potential and selectivity of key inhibitors targeting one-carbon

metabolism in cancer.

In the landscape of cancer metabolism, the folate-mediated one-carbon (1C) pathway has

emerged as a critical therapeutic target. This pathway is essential for the biosynthesis of

nucleotides and other macromolecules required for rapid cell proliferation. Two key enzymes in

this pathway, the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) and its

cytosolic counterpart, methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), have garnered

significant attention as promising targets for anticancer drug development. MTHFD2 is highly

expressed in embryonic and various cancer tissues with low to no expression in most healthy

adult tissues, making it an attractive target for selective cancer therapy.[1][2][3] In contrast,

MTHFD1 is more ubiquitously expressed in normal adult tissues.[3] This differential expression

profile underscores the importance of developing selective inhibitors to minimize off-target

effects. This guide provides a comparative analysis of a representative MTHFD2 inhibitor,

Mthfd2-IN-3, and a selection of prominent MTHFD1 and dual MTHFD1/2 inhibitors, supported

by experimental data and detailed protocols.

Quantitative Comparison of Inhibitor Potency
The efficacy of various inhibitors against MTHFD1 and MTHFD2 has been quantified through in

vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key

metric. A lower IC50 value indicates a higher potency of the inhibitor. The following table

summarizes the reported IC50 values for several notable inhibitors.
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Inhibitor Target(s)
MTHFD1
IC50

MTHFD2
IC50

Selectivity
(MTHFD1/M
THFD2)

Reference(s
)

Mthfd2-IN-3 MTHFD2 -
Potent

inhibitor
- [4]

LY345899
MTHFD1/MT

HFD2
96 nM 663 nM 0.14 [1][5]

DS44960156 MTHFD2 >30 µM 1.6 µM >18.75 [4][6]

DS18561882 MTHFD2 0.57 µM 0.0063 µM 90.5 [4][7]

TH9619
MTHFD1/MT

HFD2
47 nM - (Potent) - [4][5]

TH9028
MTHFD1/MT

HFD2
0.5 nM 7.97 nM 0.06 [4]

MTHFD2-IN-

5
MTHFD2 - 66 nM - [4]

MTHFD2-IN-

6

MTHFD1/MT

HFD2
19.05 µM 1.46 µM 13.05 [4]

Note: A hyphen (-) indicates that the data was not specified in the provided search results.

"Potent inhibitor" indicates that the source describes it as such without providing a specific IC50

value.

Signaling Pathways and Therapeutic Rationale
The inhibition of MTHFD1 and MTHFD2 disrupts the 1C metabolic pathway, leading to a

depletion of essential building blocks for DNA synthesis and repair, ultimately inducing cancer

cell death.[3][8]

MTHFD2 Signaling Pathway
MTHFD2 is a key enzyme in the mitochondrial folate cycle, playing a crucial role in converting

one-carbon units for de novo purine synthesis.[1] Its expression can be regulated by the
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mTORC1/ATF4 signaling pathway in response to cell growth signals.[1] Inhibition of MTHFD2

leads to a depletion of purine pools, which can suppress mTORC1 signaling and impact DNA

and histone methylation.[9] Furthermore, MTHFD2 has been implicated in activating the AKT

signaling pathway to promote breast cancer cell proliferation.[10]
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Caption: MTHFD2 signaling pathway in cancer.

MTHFD1 Signaling Pathway
MTHFD1 is a trifunctional enzyme in the cytoplasm that is also central to one-carbon

metabolism, providing one-carbon units for the synthesis of purines and thymidylate.[11]

Recent studies have revealed a non-metabolic role for MTHFD1 in the nucleus, where it can be

recruited to chromatin by the bromodomain-containing protein 4 (BRD4), linking folate

metabolism directly to transcriptional regulation.[12] MTHFD1 has also been shown to regulate

autophagy and promote colorectal cancer growth and metastasis via the PI3K-AKT-mTOR

signaling pathway.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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